molecular formula C12H17NO2 B14850480 4-Cyclopropoxy-3-isopropoxy-5-methylpyridine

4-Cyclopropoxy-3-isopropoxy-5-methylpyridine

Cat. No.: B14850480
M. Wt: 207.27 g/mol
InChI Key: GICHQCGDGVADRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropoxy-3-isopropoxy-5-methylpyridine is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol It is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a pyridine ring, along with a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-isopropoxy-5-methylpyridine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . This reaction typically involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-isopropoxy-5-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or isopropoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Cyclopropoxy-3-isopropoxy-5-methylpyridine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-isopropoxy-5-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-3-isopropoxy-5-methylpyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-cyclopropyloxy-3-methyl-5-propan-2-yloxypyridine

InChI

InChI=1S/C12H17NO2/c1-8(2)14-11-7-13-6-9(3)12(11)15-10-4-5-10/h6-8,10H,4-5H2,1-3H3

InChI Key

GICHQCGDGVADRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1OC2CC2)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.